2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile
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Overview
Description
2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile is a chemical compound with the molecular formula C₁₂H₈ClN₃S. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile typically involves the reaction of 4-chloro-6-phenyl-2-pyrimidinethiol with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as ammonia, primary amines, or alcohols are employed under basic conditions.
Major Products
Scientific Research Applications
2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Thio-containing Pyrimidines: These compounds share a similar pyrimidine core with a sulfur atom at position 2.
Uniqueness
2-((4-Chloro-6-phenylpyrimidin-2-yl)thio)acetonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a chloro and phenyl group, along with the thio linkage, makes it a valuable compound for various research applications .
Properties
CAS No. |
56605-41-5 |
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Molecular Formula |
C12H8ClN3S |
Molecular Weight |
261.73 g/mol |
IUPAC Name |
2-(4-chloro-6-phenylpyrimidin-2-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C12H8ClN3S/c13-11-8-10(9-4-2-1-3-5-9)15-12(16-11)17-7-6-14/h1-5,8H,7H2 |
InChI Key |
JYJSGRWKHKOWMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC#N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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